molecular formula C₂₄H₅₁NO₂Si B1139779 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine CAS No. 137905-29-4

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

Cat. No. B1139779
M. Wt: 413.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine" is a chemically modified sphingosine, a naturally occurring sphingolipid bioactive lipid involved in various signaling pathways. This compound is of interest due to its role in the synthesis of sphingosine 1-phosphate-1 receptor agonists and its potential in pharmaceutical and natural product research.

Synthesis Analysis

The synthesis of related sphingosine compounds has been reported through various strategies, highlighting the versatility and complexity of sphingosine derivatives. Asano et al. (2013) described the asymmetric synthesis of a key intermediate for novel sphingosine 1-phosphate-1 receptor agonists using Lipshutz's asymmetric copper-catalyzed conjugate reduction, demonstrating a practical approach to sphingosine derivatives (Asano et al., 2013).

Scientific Research Applications

Sphingosine-1-Phosphate Lyase

Sphingosine, including its derivatives like 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, plays a crucial role in the catabolism of sphingolipids. Sphingosine-1-phosphate lyase catalyzes the cleavage of phosphorylated sphingoid bases, a step critical in sphingolipid breakdown. This enzyme is also involved in cellular signaling processes (Veldhoven, 2000).

Synthesis of Sphingosine Derivatives

Research has been conducted on the synthesis of various sphingosine derivatives, including D-erythro-sphinganine. This includes studies on the stereoselective synthesis of these compounds from different starting materials, which is crucial for understanding their biological functions and potential therapeutic applications (Dong & Butcher, 1993).

Asymmetric Synthesis

The asymmetric synthesis of sphingosine derivatives, such as (3S)-(tert-butyldimethylsilyloxy)methylcyclopentan-1-one, is significant for pharmaceutical and natural product research. This synthesis method aids in developing sphingosine 1-phosphate-1 receptor agonists (Asano et al., 2013).

Enzymatic Studies

Studies on enzymes like protein kinase C and src kinase have utilized well-defined sphingosine and its derivatives to understand their effects on kinase activity. This research is crucial for understanding the cellular mechanisms influenced by sphingosine and its analogs (Igarashi et al., 1989).

Biosynthesis and Catabolism

Research has also focused on the biosynthesis and catabolism of sphingolipids, where sphingosine derivatives play a critical role. Understanding these processes is vital for deciphering the metabolic pathways of sphingolipids and their physiological implications (Rother et al., 1992).

Safety And Hazards

The safety and hazards of “3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine” are not known. However, compounds with a TBDMS group can be flammable and are usually handled with care to avoid contact with skin and eyes1.


Future Directions

The future directions for “3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine” would depend on the context in which it is being used. If it is a novel compound, further studies could be conducted to understand its properties, potential uses, and safety profile.


Please note that this information is based on general knowledge and similar compounds, and may not be completely accurate for “3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine”. For more specific and accurate information, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFASSHVVQGEKIT-DWVLVAQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.